Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimido[1,2-a]benzimidazole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde in the presence of an acid catalyst, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as hydrochloric acid and hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium dithionite.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Sodium dithionite in dimethyl sulfoxide.
Substitution: Various halogenating agents and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes and signaling pathways, such as the NF-kB inflammatory pathway, by binding to active sites and altering their activity . This results in reduced inflammation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar in structure but lacks the pyrimido ring.
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Contains a butyl group and a hydroxyl group, offering different biological properties.
Uniqueness
Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential applications in various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O3/c1-4-27-20(25)18-13(2)22-21-23-16-7-5-6-8-17(16)24(21)19(18)14-9-11-15(26-3)12-10-14/h5-12,19H,4H2,1-3H3,(H,22,23) |
InChI Key |
BYVXATHLQZRYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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